Product packaging for 6-methyl-5-nitro-1H-indole(Cat. No.:)

6-methyl-5-nitro-1H-indole

Cat. No.: B11915839
M. Wt: 176.17 g/mol
InChI Key: QFYZRVODMHFKKF-UHFFFAOYSA-N
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Description

Product Overview 6-Methyl-5-nitro-1H-indole (CAS Number: 1003858-64-7) is a substituted indole derivative of high interest in chemical synthesis and drug discovery research. With a molecular formula of C 9 H 8 N 2 O 2 and a molecular weight of 176.17 g/mol, this compound serves as a versatile building block for the exploration of novel bioactive molecules . Research Applications and Value The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities . This specific nitro-substituted indole is a key synthetic intermediate for researchers, particularly in the design and synthesis of novel heterocyclic compounds. Its structure allows for further functionalization, making it valuable for creating libraries of molecules aimed at probing biological targets . Indole derivatives are extensively investigated for their potential across a wide spectrum of therapeutic areas, including as inhibitors of enzymes like human neutrophil elastase (HNE) , and in targeting oncogenic pathways, inflammatory diseases, and infections . The presence of both methyl and nitro substituents on the indole ring system offers researchers distinct opportunities for structure-activity relationship (SAR) studies and for modulating the electronic and steric properties of lead compounds. Handling and Safety This product is intended for research and development use only. It is not approved for human or veterinary diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) for detailed handling, storage, and disposal information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O2 B11915839 6-methyl-5-nitro-1H-indole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

6-methyl-5-nitro-1H-indole

InChI

InChI=1S/C9H8N2O2/c1-6-4-8-7(2-3-10-8)5-9(6)11(12)13/h2-5,10H,1H3

InChI Key

QFYZRVODMHFKKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CN2)C=C1[N+](=O)[O-]

Origin of Product

United States

Advanced Synthetic Transformations and Reactivity of 6 Methyl 5 Nitro 1h Indole

Electrophilic and Nucleophilic Reactivity of the Indole (B1671886) Core

The indole nucleus possesses a high electron density, making it inherently nucleophilic. However, the substituents on the benzene (B151609) ring modulate this reactivity, influencing the regioselectivity of substitution reactions.

Regioselectivity in Electrophilic Substitution (C2, C3, and Nitrogen Positions)

The indole core is generally most reactive towards electrophiles at the C3 position of the pyrrole (B145914) ring. This preference is due to the ability of the nitrogen atom's lone pair to stabilize the intermediate carbocation formed upon electrophilic attack. quora.com While the C2 position is also reactive, substitution at C3 is typically favored. The nitrogen atom itself can also undergo electrophilic substitution.

Site-Selective C–H Functionalization at the Benzene Moiety (C4–C7 Positions)

Direct functionalization of the C–H bonds on the benzene portion (C4–C7) of the indole ring is a significant challenge due to the higher reactivity of the pyrrole ring. acs.orgacs.org Achieving site-selectivity at these positions often requires the use of directing groups, which can steer a catalyst to a specific C–H bond. researchgate.net

For 6-methyl-5-nitro-1H-indole, the electronic properties of the substituents play a crucial role. The C4 and C7 positions are of particular interest for functionalization. The development of transition-metal-catalyzed methods has enabled various transformations at these less reactive sites, including arylation, alkenylation, and acylation. rsc.org The regioselectivity is often controlled by the choice of directing group installed on the indole nitrogen. For instance, a bulky directing group can favor functionalization at the less sterically hindered C7 position. chim.it The presence of the nitro group at C5 and the methyl group at C6 would electronically influence the reactivity of the adjacent C4 and C7 positions, a factor that must be considered in designing selective C-H functionalization strategies. nih.govresearchgate.net

Influence of the Nitro Group on Indole Reactivity and Electrophilicity

The nitro group is one of the strongest electron-withdrawing groups and its presence on the indole ring at the C5 position profoundly alters the molecule's electronic properties and reactivity. nih.govyoutube.com It significantly reduces the electron density of the aromatic system, thereby deactivating the indole towards electrophilic substitution reactions. acs.org

Conversely, the electron-withdrawing nature of the nitro group enhances the electrophilicity of the indole core. researchgate.netrsc.org This means that the this compound molecule is more susceptible to nucleophilic attack than unsubstituted indole. mdpi.com The C=C bond of the pyrrole ring in nitroindoles can act as a Michael acceptor, participating in reactions with various nucleophiles. researchgate.net This altered reactivity opens up synthetic pathways that are not accessible with electron-rich indoles. nih.gov

Transformations Involving the Nitro Group

The nitro group itself is a versatile functional handle that can be transformed into other functionalities, providing a gateway to a variety of substituted indole derivatives.

Chemoselective Reduction to Amino Analogs

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis. wikipedia.org Achieving chemoselectivity is crucial, especially when other reducible functional groups are present in the molecule. For this compound, the goal is to reduce the nitro group to an amine without affecting the indole's pyrrole ring or other sensitive functionalities.

A variety of reagents and methods can be employed for the selective reduction of aromatic nitro compounds. organic-chemistry.org Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is a common and effective method. researchgate.net Other reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or iron powder in acidic medium are also widely used. wikipedia.orgnih.gov The choice of reagent and reaction conditions can be optimized to ensure high yield and selectivity for the desired 6-methyl-5-amino-1H-indole.

Reagent/SystemTypical ConditionsSelectivity Notes
H₂/Pd/CMethanol or Ethanol, room temperatureGenerally good for nitro groups, can sometimes affect other reducible groups. researchgate.net
Fe/HCl or Fe/NH₄ClEthanol/water, refluxClassic and cost-effective method with good selectivity for nitro groups. researchgate.net
SnCl₂·2H₂OEthanol or Ethyl Acetate (B1210297), refluxEffective for nitro group reduction in the presence of other functional groups. wikipedia.org
NaBH₄/NiCl₂Methanol, 0 °C to room temperatureA milder alternative that can offer good chemoselectivity. jsynthchem.com
Na₂S₂O₄ (Sodium Dithionite)Aqueous or biphasic systemsOften used for selective reductions, particularly in aqueous media. wikipedia.org

Nitro-Group Migration Reactions (e.g., Rh₂(II)-Catalyzed)

In addition to reduction, the nitro group can participate in more complex transformations, such as migration reactions. Rhodium(II)-catalyzed reactions of precursors like β-nitro styryl azides can lead to the formation of nitroindoles through a process that involves the migration of the nitro group. nih.govnih.govacs.org These reactions provide a regioselective route to 3-nitroindoles. nih.govresearchgate.net

The mechanism is thought to involve the formation of a rhodium nitrene intermediate, followed by cyclization and a 1,2-migration of the electron-withdrawing group. nih.gov The migratory aptitude of various groups has been studied, with the nitro group showing a high propensity to migrate. nih.gov This type of transformation highlights the advanced synthetic utility of the nitro group beyond simple reduction. While this specific reaction starts from a precursor to form a nitroindole, the principles of transition-metal-catalyzed rearrangements can be relevant to the broader chemistry of nitro-substituted heterocycles.

Functionalization of the Methyl Group and Other Substituents

The presence of a methyl group and a nitro substituent on the benzene portion of the indole offers distinct opportunities for chemical modification, separate from the reactions on the heterocyclic pyrrole ring.

Condensation Reactions with Carbonyl Compounds

Condensation reactions, such as the aldol (B89426) or Claisen-Schmidt condensation, typically require an acidic α-proton adjacent to an activating group. For methyl groups attached to aromatic systems, such reactions are generally challenging due to the high pKa of the methyl protons. In the case of this compound, the C6-methyl group is not directly activated by the heterocyclic ring in the same manner as a C2 or C3-methyl group would be. The adjacent C5-nitro group exerts an electron-withdrawing effect, which could slightly increase the acidity of the C6-methyl protons, but this is generally insufficient to facilitate condensation with carbonyl compounds under standard basic or acidic conditions.

Research on related compounds, such as the nitration of methyl-substituted triazines, shows that methyl groups on heteroaromatic systems can be functionalized under forceful conditions, but this typically involves oxidation or substitution rather than condensation. researchgate.net For this compound, no standard protocols for condensation reactions involving the C6-methyl group with carbonyl compounds have been widely reported, suggesting this transformation is synthetically difficult.

Feasibility of Condensation Reactions on the C6-Methyl Group
Reaction TypeReagentExpected Reactivity for this compoundRationale
Aldol/Claisen-Schmidt CondensationAldehydes/KetonesVery Low / UnreportedThe C6-methyl protons lack sufficient acidity for deprotonation under typical condensation conditions.

Alkylation Strategies on the Indole Ring

Alkylation of the this compound ring can occur at several positions, with the outcome heavily influenced by the reaction conditions and the electronic nature of the substrate.

N-Alkylation: The nitrogen atom (N1) of the indole ring can be readily alkylated. The presence of the electron-withdrawing nitro group at the C5 position increases the acidity of the N-H proton compared to unsubstituted indole. thieme-connect.com This facilitates deprotonation with a suitable base (e.g., NaH, K2CO3), forming an indolide anion that acts as a potent nucleophile for reaction with alkyl halides or other electrophilic alkylating agents. This N-alkylation is often highly efficient for nitroindoles. researchgate.net

C-Alkylation: Electrophilic alkylation of indoles, such as the Friedel-Crafts reaction, preferentially occurs at the C3 position due to its high electron density. However, the C5-nitro group strongly deactivates the entire indole ring towards electrophilic attack, making C3-alkylation more challenging than in electron-rich indoles. If the C3 position is blocked, or under specific catalytic conditions, alkylation at the C2 position can be achieved. Direct alkylation on the deactivated benzene ring (C4 or C7) is generally not feasible under Friedel-Crafts conditions.

Recent advances in organocatalysis have enabled the asymmetric allylic alkylation of related systems like 2-methyl-3-nitroindoles, demonstrating that C-H bonds can be functionalized under specific catalytic conditions. rsc.org

Alkylation Strategies for this compound
PositionReaction TypeTypical ReagentsReactivity Influence
N1Nucleophilic Substitution (N-Alkylation)Alkyl Halide + Base (e.g., NaH)Favored due to increased N-H acidity from the C5-nitro group. thieme-connect.com
C3Electrophilic Substitution (Friedel-Crafts)Alkyl Halide + Lewis AcidDisfavored due to strong deactivation by the C5-nitro group.
C2Directed or Catalytic AlkylationVaries (e.g., Alkenes, Alkyl Halides)Possible with specific catalysts if C3 is blocked or deactivated.

Reactivity with Michael Acceptors

The reaction of indoles with Michael acceptors, which are typically α,β-unsaturated carbonyl or nitro compounds, can proceed via different pathways. wikipedia.org

For this compound, the most probable pathway is the aza-Michael addition. mdpi.com As previously discussed, the C5-nitro group enhances the acidity of the N-H proton, making the indole nitrogen a competent nucleophile after deprotonation. This indolide anion can attack the β-position of a Michael acceptor in a conjugate addition fashion. Studies on various nitroindoles have shown that this N-alkylation via aza-Michael addition is a viable and efficient process. thieme-connect.comresearchgate.net

While C3-Michael additions are common for electron-rich indoles, this pathway is significantly suppressed for this compound due to the deactivating effect of the nitro group, which reduces the nucleophilicity of the C3 position.

Reactivity with Michael Acceptors
Reaction TypeNucleophilic CenterMichael Acceptor ExampleExpected Outcome
Aza-Michael AdditionN1Methyl Acrylate, Nitroolefins rsc.orgFavored; leads to N1-functionalized product. mdpi.com
C3-Michael AdditionC3Methyl Acrylate, NitroolefinsDisfavored due to reduced nucleophilicity of the pyrrole ring.

Transition-Metal-Catalyzed Cross-Coupling and Functionalization

Transition-metal catalysis has revolutionized indole chemistry by enabling the direct functionalization of C–H bonds, providing access to derivatives that are difficult to synthesize via traditional methods. rsc.orgdntb.gov.uabohrium.com

C–H Arylation, Alkenylation, and Alkynylation

The direct C–H functionalization of the indole core at various positions (C2, C3, C4, C7) is achievable using catalysts based on palladium, rhodium, ruthenium, or cobalt. nih.govresearchgate.netias.ac.inresearchgate.net The regioselectivity of these reactions on the this compound substrate is dictated by a combination of inherent electronic biases and the use of directing groups.

C2 and C3 Positions: The C2 and C3 positions of the pyrrole ring are the most common sites for C-H functionalization. C3-alkenylation can be achieved with ruthenium(II) catalysts using a directing group strategy. nih.gov However, the strong deactivating nature of the C5-nitro group would likely decrease the reactivity of these positions compared to simple indoles.

C4 and C7 Positions: Functionalization of the benzene ring at positions ortho to the indole nitrogen (C7) or adjacent to the fused bond (C4) is more challenging. These transformations almost always require a directing group attached to the indole nitrogen (e.g., pivaloyl, sulfonyl, or phosphinoyl groups) to bring the metal catalyst into proximity with the target C-H bond. nih.govnih.gov For this compound, C7-functionalization would compete with potential C5-nitro group-directed ortho-metalation at C4. The C5-nitro group itself can act as a directing group in some C-H activation reactions, typically favoring functionalization at the ortho C4 position. rsc.org

Predicted Regioselectivity of C-H Functionalization Reactions
ReactionCatalyst System (Example)Potential Site of FunctionalizationControlling Factor
ArylationPd(OAc)2, Rh(III)C2, C4, C7Directing group on N1; inherent reactivity. nih.gov
AlkenylationRu(II), Co(III) researchgate.netC2, C3, C7Directing group on N1. nih.gov
AlkynylationRh(III), Co(III) rsc.orgC2, C7Directing group on N1. researchgate.net

Acylation, Nitration, Borylation, and Amidation

Acylation: Friedel-Crafts acylation of indoles typically yields 3-acylindoles. nih.gov For substrates with strongly deactivating groups, such as 7-nitroindole, the reaction can be low-yielding or result in complex mixtures. organic-chemistry.org A similar outcome would be expected for this compound at the C3 position. Alternatively, N-acylation can be achieved, often under basic conditions or with specific catalysts that favor reaction at the nitrogen atom. nih.gov

Nitration: The introduction of a second nitro group onto the this compound ring is a plausible transformation. The existing substituents will direct the position of the incoming electrophile. The C6-methyl group is an ortho-, para-director, while the C5-nitro group is a meta-director. The indole nucleus itself strongly directs electrophiles to the C3 position. nih.gov Nitration of 5-nitroindole (B16589) is known to produce 3,5-dinitroindole. umn.edu Therefore, the most likely position for a second nitration would be the highly activated C3 position. If C3 is blocked, nitration could potentially occur at C7, directed by the C6-methyl group. Modern nitrating agents offer milder conditions for such transformations. nih.govresearchgate.net

Borylation: Transition-metal-catalyzed C-H borylation is a powerful tool for introducing a versatile boronic ester group onto the indole scaffold. nih.govnih.gov Iridium-catalyzed reactions typically functionalize the most sterically accessible C-H bond, which would likely be the C7 or C2 position of this compound. wikipedia.org Alternatively, directing group strategies can be employed to achieve high regioselectivity at other positions, such as C4 or C7. nih.govresearchgate.neted.ac.uk

Amidation: Direct C-H amidation of indoles can be achieved at the C3 position using electrophilic nitrogen sources in the presence of a Lewis acid like ZnCl2. nih.gov Research has shown that indoles bearing an electron-withdrawing nitro group at the C5 position are suitable substrates, although the reaction efficiency may be reduced compared to electron-rich indoles. nih.gov This indicates that C3-amidation of this compound is a feasible transformation. N-amidation is also possible and can be achieved through various methods, including using nitroarenes as the nitrogen source under catalytic conditions. nih.govresearchgate.netresearchgate.net

Summary of Other Functionalization Reactions
ReactionTypical ReagentsMost Probable Site(s)Key Considerations
AcylationAcyl Chloride + Lewis Acid / BaseN1, C3C3 acylation is hindered by the C5-nitro group. organic-chemistry.org N-acylation is a likely alternative. nih.gov
NitrationHNO3/H2SO4, CF3COONO2 nih.govC3, C7C3 is the most electronically activated position for electrophilic attack. umn.edu
BorylationB2Pin2 + Ir or Rh catalystC2, C7Regioselectivity is often controlled by sterics or directing groups. wikipedia.orgresearchgate.net
AmidationElectrophilic N-source + ZnCl2C3, N1C3-amidation is viable but may have reduced yield due to the C5-nitro group. nih.gov

Diversification via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. libretexts.org While the direct C-H functionalization of indoles is possible, a more common strategy for Suzuki-Miyaura coupling involves the use of a halo-substituted indole as the electrophilic partner. For a molecule like this compound, this would typically involve a precursor such as a bromo- or iodo-substituted variant (e.g., 3-bromo-6-methyl-5-nitro-1H-indole).

The reaction couples the halo-nitroindole with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgyonedalabs.com The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organic group from the boron reagent to the palladium(II) complex, and reductive elimination to form the C-C bond and regenerate the catalyst. libretexts.org

A significant challenge in the coupling of N-H containing heterocycles like indoles is the potential for the acidic N-H proton to interfere with the catalytic cycle. nih.gov However, the use of appropriate bases, such as K3PO4, and specialized palladium precatalysts can effectively facilitate the coupling of unprotected indoles, including chloroindoles, under relatively mild conditions. nih.gov This methodology allows for the introduction of a wide array of aryl and heteroaryl substituents, significantly diversifying the core structure.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halo-Indoles

Electrophile Nucleophile Catalyst (mol%) Base Solvent Temperature (°C) Yield (%)
6-Chloroindole Phenylboronic acid P1 (1.5) K3PO4 Dioxane/H2O 60 91-99
4-Iodoanisole Phenylboronic acid Pd/C (1.4) K2CO3 DMF Microwave 92

Data compiled from studies on analogous systems. nih.govnih.govscielo.org.mx P1 is a specific XPhos-based palladium precatalyst.

Dearomatization and Annulation Reactions of Nitroindoles

The presence of a strong electron-withdrawing nitro group renders the indole ring susceptible to nucleophilic attack, enabling dearomatization reactions that convert the planar aromatic system into a three-dimensional, sp³-rich indoline (B122111) structure. This transformation is a powerful strategy for generating molecular complexity. Nitroindoles serve as model substrates for electron-poor aromatic compounds in these dearomatization strategies. rsc.orgrsc.org

Reactivity of 3-Nitroindoles with Electron-Rich Species

While this compound is substituted at the 5-position, the reactivity principles established for 3-nitroindoles provide a foundational understanding of the electrophilic nature of the nitro-activated indole core. The C2-C3 double bond of 3-nitroindoles is highly electrophilic, readily reacting with a variety of electron-rich species. rsc.orgresearchgate.net For these reactions to proceed effectively, the indole nitrogen typically requires protection with an electron-withdrawing group (e.g., tosyl, carbamate), which further enhances the electrophilicity of the ring system. rsc.orgresearchgate.net This enhanced electrophilicity allows 3-nitroindoles to act as potent Michael acceptors or dipolarophiles, facilitating a range of C-C and C-heteroatom bond-forming reactions that lead to diversely substituted indolines. researchgate.netresearchgate.net

Cycloaddition and Annulation Reactions (e.g., Lu Annulation)

The electrophilic character of nitroindoles makes them excellent partners in cycloaddition and annulation reactions for the construction of fused ring systems. A prominent example is the phosphine-catalyzed [3+2] annulation. In a reaction analogous to the Lu annulation, a phosphine (B1218219) catalyst can add to an allenoate to form a zwitterionic intermediate. researchgate.net This intermediate then acts as a nucleophile, attacking the C2 position of an N-protected 3-nitroindole. Subsequent intramolecular cyclization and elimination steps lead to the formation of fused cyclopenta[b]indoles. This dearomative formal [3+2] cycloaddition strategy has been effectively demonstrated with related systems like 3-nitrobenzofuran. researchgate.net Similarly, palladium-catalyzed [3+2] annulations between 3-nitroindoles and vinyl aziridines have been developed to produce complex polycyclic indolines. researchgate.netresearchgate.net

Palladium-Catalyzed Dearomatizative Arylation

Palladium catalysis offers a powerful tool for the dearomative functionalization of nitroindoles. An intermolecular dearomative methoxyallylation of 3-nitroindoles with allyl carbonates has been reported. dicp.ac.cnnih.gov In this process, both a nucleophilic methoxy (B1213986) anion and an electrophilic π-allyl-palladium species are generated from the allyl carbonate. These species then add across the C2 and C3 positions of the nitroindole, respectively, to afford multifunctionalized indoline products with high diastereoselectivity. dicp.ac.cn The reaction proceeds under mild conditions and is scalable, highlighting its synthetic utility. dicp.ac.cnnih.gov This nucleophile-addition-induced allylic alkylation strategy demonstrates the controlled, sequential formation of two distinct chemical bonds. dicp.ac.cn

Table 2: Palladium-Catalyzed Dearomative Methoxyallylation of 3-Nitroindoles

3-Nitroindole Substrate (N-protection) Allyl Carbonate Catalyst System Product Yield (%) Diastereomeric Ratio (dr)
N-Boc-3-nitroindole Allyl methyl carbonate [Pd(allyl)Cl]2, dppf 86 >20:1
N-Ts-3-nitroindole Allyl methyl carbonate [Pd(allyl)Cl]2, dppf 80 >20:1

Data sourced from published research. dicp.ac.cnnih.gov

[4+2] Annulation for Carbazol-4-amine Derivatives

A highly efficient, transition-metal-free method has been developed for the synthesis of carbazol-4-amine derivatives through a [4+2] annulation of 3-nitroindoles. acs.orgacs.org This reaction proceeds via a domino sequence involving a vinylogous Michael addition of the indole to an alkylidene malononitrile, followed by cyclization, isomerization, and elimination of the nitro group. acs.orgnih.gov The reaction is typically promoted by an organic base like triethylamine (B128534) in a suitable solvent such as acetonitrile. acs.org This methodology provides facile access to a range of di- and trisubstituted carbazol-4-amines, which are important structural motifs in pharmaceutically active compounds and functional materials. acs.orgacs.org The practicability of this method has been demonstrated through successful gram-scale synthesis. acs.org

Table 3: Synthesis of Carbazol-4-amine Derivatives via [4+2] Annulation

N-Ts-3-nitroindole Alkylidene Malononitrile (Ar group) Base Conditions Yield (%)
Unsubstituted Phenyl Et3N CH3CN, 50 °C, 24 h 83
Unsubstituted 4-Bromophenyl Et3N CH3CN, 50 °C, 24 h 68
Unsubstituted 4-Methoxyphenyl Et3N CH3CN, 50 °C, 24 h 75

Data sourced from published research. acs.orgacs.org

Derivatization and Complex Heterocyclic Scaffold Construction

Synthesis of Analogues and Derivatives of 6-Methyl-5-nitro-1H-indole

The synthesis of analogues and derivatives from a parent nitroindole structure is a common strategy to develop libraries of compounds for various applications. While research often focuses on the broader class of nitroindoles, the synthetic routes are generally applicable to specific substituted variants like this compound. Key strategies involve modification of the nitro group, substitution at the indole (B1671886) nitrogen, and functionalization at the C3 position.

The presence of the nitro group and the reactive sites on the indole ring allows for extensive structural modification. Several synthetic strategies have been developed for 5-nitroindoles that can be adapted for the this compound core to introduce a variety of functional groups. nih.govd-nb.info

One of the most common transformations is the reduction of the nitro group. For instance, Pd/C-catalysed hydrogenation can convert the 5-nitro group into a 5-amino group, which serves as a versatile handle for further derivatization. nih.govd-nb.info

The C3 position of the indole is particularly susceptible to electrophilic substitution, most notably through the Vilsmeier-Haack reaction. This reaction, starting from 5-nitro-1H-indole, introduces a carbaldehyde group at the C3 position. d-nb.info This aldehyde is a key intermediate that can be converted into a wide range of derivatives through one-pot reductive amination with various substituted amines in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄). d-nb.info

Furthermore, the indole nitrogen can be alkylated. For example, nucleophilic substitution reactions with reagents like 1,3-dibromopropane (B121459) can attach an alkyl chain to the N1 position. This chain can be further functionalized, for instance, by reaction with a cyclic amine like pyrrolidine. nih.govd-nb.info These multi-step synthetic routes enable the creation of a library of molecules with diverse side chains and functional groups attached to the core indole scaffold.

The following table summarizes key synthetic transformations used to introduce functional groups onto the nitroindole scaffold, based on established methodologies.

Starting MaterialReagents and ConditionsKey TransformationResulting Functional Group
5-Nitro-1H-indole1. Vilsmeier-Haack reagent (POCl₃, DMF)Formylation at C3C3-Carbaldehyde
3-Carbaldehyde-5-nitro-1H-indoleSubstituted amine, NaBH₄, MethanolReductive AminationC3-Substituted aminomethyl
1-Methyl-5-nitro-1H-indolePd/C, H₂Hydrogenation5-Amino
5-Nitro-1H-indole1,3-dibromopropaneN-AlkylationN1-(3-bromopropyl)
N1-(3-bromopropyl)-5-nitro-1H-indolePyrrolidineNucleophilic SubstitutionN1-(3-pyrrolidin-1-ylpropyl)

Data compiled from synthetic schemes reported in scientific literature. nih.govd-nb.info

Construction of Polycyclic and Fused Heterocyclic Frameworks

The indole ring is a privileged and versatile structural motif in organic chemistry, frequently employed as a building block for the synthesis of more complex, biologically relevant heterocyclic compounds. researchgate.netnih.gov Its inherent reactivity and structural features make it an ideal precursor for constructing polycyclic systems, including alkaloids and other pharmacologically active frameworks. nih.gov

Indoles are recognized as one of the most important structural classes in drug discovery due to their wide range of pharmacological activities. nih.gov In synthetic chemistry, the indole nucleus is a key player in cycloaddition reactions, which are atom-economical methods for creating diverse heterocyclic architectures. researchgate.netresearchgate.net Through these reactions, the indole scaffold can be elaborated into complex frameworks such as tetrahydrocarbazoles, indolines, and cyclohepta[b]indoles. researchgate.net The ability to pre-functionalize the indole, for example with a 6-methyl-5-nitro substitution pattern, allows for the synthesis of complex targets with specific electronic and steric properties.

The relationship between nitro-substituted indoles and the indolizine (B1195054) core is primarily documented in the context of synthesizing substituted indolizines. Indolizine and its 2-methyl derivative can be nitrated at the 3-position using nitric acid and acetic anhydride (B1165640). rsc.org These 3-nitroindolizines are valuable precursors for other functionalized indolizines. The most convenient method for preparing 3-aminoindolizines is the rapid reduction of 3-nitrosoindolizines, though 3-nitroindolizines can also be reduced to achieve the same transformation. rsc.org Modern synthetic strategies for the indolizine ring system often rely on transition metal-catalyzed reactions or oxidative couplings starting from pyridine (B92270) or pyrrole (B145914) scaffolds. rsc.org

Nitroindoles are effective precursors for constructing fused polycyclic systems like carbazoles and cyclohepta[b]indoles.

Carbazole (B46965) Derivatives: A facile and general method for synthesizing 4-hydroxycarbazole (B19958) derivatives involves the reaction of 3-nitroindoles with alkylidene azlactones under mild, transition-metal-free conditions. nih.govacs.org This process proceeds through a domino sequence of vinylogous conjugate addition, cyclization, elimination of the nitro group, and subsequent aromatization to form the carbazole core. nih.gov The use of substituted 3-nitroindoles allows for the creation of a variety of functionalized carbazoles. nih.govacs.org

The table below shows examples of 4-hydroxycarbazole derivatives synthesized from various 3-nitroindoles.

3-Nitroindole ReactantAlkylidene Azlactone ReactantProductYield
N-Tosyl-3-nitroindole4-Benzylidene-2-phenyloxazol-5(4H)-one2-Benzamido-9-tosyl-9H-carbazol-4-ol95%
5-Methyl-N-tosyl-3-nitroindole4-Benzylidene-2-phenyloxazol-5(4H)-one2-Benzamido-6-methyl-9-tosyl-9H-carbazol-4-ol92%
6-Chloro-N-tosyl-3-nitroindole4-Benzylidene-2-phenyloxazol-5(4H)-one2-Benzamido-7-chloro-9-tosyl-9H-carbazol-4-ol43%

Data sourced from Wang et al. (2021). nih.govacs.org

Cyclohepta[b]indole Derivatives: The cyclohepta[b]indole structural motif is found in many natural products with diverse biological activities. wnmc.edu.cn Several modern synthetic methods have been developed to construct this framework from indoles. One robust, metal-free approach is a three-component reaction involving indoles, tertiary propargylic alcohols, and activated alkynes. wnmc.edu.cnnih.gov Notably, in this reaction, the use of 5-nitroindole (B16589) as the starting material was shown to effectively yield the desired cyclohepta[b]indole product. wnmc.edu.cn Other synthetic strategies include the (4+3) cycloaddition of 2-vinylindoles with oxyallyl cations and gold-mediated energy transfer photocatalysis. acs.orgrsc.org

Strategic Applications of Nitroindole Derivatives in Scaffold Synthesis

Nitroindole derivatives, including this compound, are strategically important intermediates in the synthesis of complex heterocyclic scaffolds for several reasons.

Activating and Directing Group: The electron-withdrawing nature of the nitro group modifies the electronic properties of the indole ring, influencing its reactivity in subsequent reactions. This was observed in the synthesis of cyclohepta[b]indoles, where 5-nitroindole proved to be a successful substrate. wnmc.edu.cn

Masked Functionality: The nitro group is a versatile precursor to the amino group upon reduction. nih.govd-nb.info The resulting amine can be used in a multitude of further reactions, such as amide bond formation or as a nucleophile, greatly expanding the synthetic possibilities.

Leaving Group: In certain cyclization and aromatization reactions, the nitro group functions as an excellent leaving group. This is a key feature in the synthesis of 4-hydroxycarbazoles from 3-nitroindoles, where the elimination of the nitro group is a critical step in the final aromatization of the newly formed ring. nih.govacs.org

Scaffold for Library Synthesis: The well-defined reactivity of nitroindoles at the N1, C3, and nitro group positions allows for the systematic synthesis of large libraries of related compounds. This approach is valuable in medicinal chemistry for exploring structure-activity relationships, for instance, in the development of c-Myc G-quadruplex binders. nih.govnih.gov

Through these strategic applications, the relatively simple this compound molecule becomes a powerful tool for the construction of novel and complex chemical architectures.

Mechanistic Investigations of Reactions Involving Substituted Nitroindoles

Elucidation of Nitration Reaction Pathways

The introduction of a nitro group onto an indole (B1671886) ring is a fundamental transformation. Mechanistic studies have explored various pathways, including those involving radical species, to explain the observed regioselectivity and reactivity.

Nitrate (B79036) Radical Abstraction and Recombination Mechanisms

The gas-phase reaction of indole with the nitrate radical (NO₃•) has been proposed as a significant pathway for the formation of nitroindoles. This mechanism is particularly relevant in atmospheric chemistry. The process is thought to occur in two main steps.

First, the nitrate radical abstracts a hydrogen atom from the indole molecule, typically from the N-H bond of the pyrrole (B145914) ring, to produce nitric acid (HNO₃) and an indole radical. Quantum chemical calculations suggest that abstraction from the N-H bond is the most energetically favorable pathway. The resulting nitrogen-centered radical can then isomerize via resonance, shifting the radical center to the C3 position of the indole ring.

In the second step, this carbon-centered indole radical undergoes a recombination reaction with a nitrogen dioxide (NO₂) molecule to form the final nitroindole product. This two-step mechanism—hydrogen abstraction followed by radical recombination—provides a plausible explanation for the predominant formation of 3-nitroindole in such reactions.

Mechanisms of Cyclization and Ring-Formation Reactions

The synthesis of the indole core from nitro-substituted precursors often involves complex cyclization and rearrangement reactions. Understanding these mechanisms is crucial for the strategic synthesis of functionalized indoles.

Bartoli Reaction Mechanism and Sigmatropic Rearrangements

The Bartoli indole synthesis is a notable reaction that converts ortho-substituted nitroarenes into 7-substituted indoles using vinyl Grignard reagents. masterorganicchemistry.comnih.gov The reaction requires three equivalents of the Grignard reagent and proceeds through a detailed mechanistic sequence. nih.govcore.ac.uk

The mechanism is initiated by the attack of the first equivalent of the vinyl Grignard reagent on the nitro group of the nitroarene. This is followed by a second attack from another equivalent of the Grignard reagent. A key step in the sequence is a researchgate.netresearchgate.net-sigmatropic rearrangement, which leads to the formation of an aldehyde intermediate. masterorganicchemistry.comrsc.org The nitrogen atom then performs an intramolecular attack on this aldehyde. Finally, the third equivalent of the Grignard reagent facilitates the restoration of aromaticity, and an acidic workup yields the substituted indole product. masterorganicchemistry.comnih.govrsc.org The yield of the Bartoli synthesis is significantly influenced by the steric bulk of the ortho-substituent on the nitroarene, with larger groups generally leading to higher yields. nih.govrsc.org

Sequential Paired Electrolysis in Electrochemical Cyclizations

Electrochemical methods offer a green and efficient alternative for organic synthesis. Paired electrolysis, in particular, maximizes energy and atom economy by utilizing the chemical transformations occurring at both the anode and the cathode simultaneously. wikipedia.orgcore.ac.uk

In the context of cyclizations, sequential paired electrolysis represents an advanced strategy. This process involves a scenario where the product generated at one electrode is transported to the other electrode to undergo a subsequent reaction. This approach allows for multi-step transformations to be carried out in a single electrochemical cell, offering unique opportunities for constructing complex molecules like functionalized indoles through redox-neutral pathways that can be challenging to achieve with conventional methods. core.ac.uk The spatial separation of the oxidative and reductive half-reactions is an essential feature of this technique. core.ac.uk

Intramolecular Arene–Alkene Coupling Mechanisms

Palladium-catalyzed reactions are powerful tools for constructing heterocyclic systems. One such method for synthesizing 3-nitroindoles involves the intramolecular arene-alkene coupling of N-aryl β-nitroenamines. rsc.orglibretexts.org This reaction provides a rapid and effective route to functionalized 3-nitroindoles with high regioselectivity. rsc.org

The mechanism relies on a palladium catalyst, such as Pd(PPh₃)₄, to facilitate the cyclization. libretexts.org The starting enamines are typically prepared from the condensation of ortho-haloanilines (e.g., o-bromoanilines) with α-nitroketones. The palladium catalyst mediates the coupling between the aryl halide portion and the enamine alkene, leading to the formation of the indole ring. Microwave-assisted conditions have been shown to significantly enhance the reaction rates and yields. rsc.org

Below is a table summarizing the optimization of reaction conditions for a model substrate in this type of cyclization.

EntryCatalyst (mol %)BaseSolventTemperature (°C)Yield (%)
1Pd(PPh₃)₄ (10)K₂CO₃DMF12065
2Pd(OAc)₂ (10)K₂CO₃DMF12045
3PdCl₂(PPh₃)₂ (10)K₂CO₃DMF12058
4Pd(PPh₃)₄ (10)Cs₂CO₃DMF12072
5Pd(PPh₃)₄ (10)K₂CO₃DMAc12068
6Pd(PPh₃)₄ (10)Cs₂CO₃DMF140 (μW)85

This table is a representative example based on typical optimization studies for palladium-catalyzed intramolecular arene-alkene coupling reactions.

Mechanistic Studies of Functionalization and Rearrangement

The reactivity of the nitroindole scaffold extends beyond its synthesis. The electron-withdrawing nature of the nitro group significantly influences the molecule's susceptibility to various functionalization and rearrangement reactions.

The presence of a nitro group, particularly at the C3 position, renders the indole ring electron-deficient. This property makes 3-nitroindoles effective electrophiles that can react with a variety of electron-rich species. researchgate.netlibretexts.org This reactivity has been exploited in dearomatization processes, where the indole core is functionalized at the C2 and C3 positions. researchgate.net Mechanistic pathways for these reactions often involve nucleophilic attack on the indole ring, leading to intermediates that can be further transformed. researchgate.net

Furthermore, the nitro group itself can be the site of transformation. Catalytic reduction of the nitro group to an amine is a common functionalization strategy. nih.govrsc.org Mechanistic studies of these reductions, for instance using iron(salen) complexes, indicate the involvement of a nitroso intermediate and an on-cycle iron hydride as the key catalytic species. nih.govrsc.org Such transformations are fundamental for converting nitroindoles into more versatile aminoindole derivatives, which are valuable precursors in medicinal chemistry.

Transition-Metal-Catalyzed C-H Functionalization Mechanisms

Transition-metal catalysis provides a powerful tool for the direct functionalization of C–H bonds in indoles, offering an atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. rsc.orggoogle.com The presence of a nitro substituent can influence the regioselectivity of these reactions. Catalysts based on palladium (Pd), rhodium (Rh), ruthenium (Ru), copper (Cu), and cobalt (Co) are commonly employed. nih.govncl.res.in

The general mechanism for these transformations often involves several key steps, which can vary depending on the specific metal catalyst and directing group utilized. A common catalytic cycle for a Pd(II)-catalyzed C-H arylation, for instance, typically proceeds as follows:

Oxidative Addition: The aryl halide coupling partner oxidatively adds to the metal center of the cyclometalated intermediate, increasing the oxidation state of the metal (e.g., from Pd(II) to Pd(IV)).

Reductive Elimination: The two organic fragments (the indole and the aryl group) couple, forming the new C-C bond. This step regenerates the active catalyst by reducing its oxidation state (e.g., from Pd(IV) back to Pd(II)), allowing it to re-enter the catalytic cycle.

Theoretical studies have shown that the regioselectivity of C-H functionalization on the indole ring system is closely linked to the rate-determining step. nih.gov When C-H bond activation is the slowest step, functionalization tends to occur on the benzene (B151609) ring (positions C4-C7). nih.govconsensus.app Conversely, if another step in the cycle is rate-limiting, functionalization often occurs at the C2 position on the pyrrole ring. nih.gov Rhodium(III)-catalyzed reactions, for example, have been shown to effectively functionalize the C2-position via carbenoid insertion or the C7-position through directed C-H activation. nih.govrsc.org

Table 1: Key Mechanistic Steps in Transition-Metal-Catalyzed C-H Functionalization of Indoles
Mechanistic StepDescriptionCommon MetalsControlling Factors
C-H ActivationCleavage of a C-H bond and formation of a metal-carbon bond, often facilitated by a directing group.Pd, Rh, RuDirecting group, base, reaction temperature.
Oxidative AdditionAddition of the coupling partner (e.g., aryl halide) to the metal center, increasing its oxidation state.Pd, Ni, RhNature of the halide, ligand on the metal.
Reductive EliminationFormation of the new C-C or C-X bond and regeneration of the active catalyst.Pd, Ni, RhLigand environment, steric hindrance.

Rhodium-Catalyzed Nitro-Group Migration Pathways

Rhodium(II) carboxylate complexes have been found to catalyze the selective synthesis of 3-nitroindoles from β-nitro styryl azides, a transformation that proceeds via a remarkable nitro-group migration. nih.govnih.gov This reaction provides a distinct outcome compared to the thermolysis of the same substrate, which typically yields 2-nitroindoles. nih.gov

The proposed mechanism for this transformation involves the following key steps nih.gov:

Nitrene Formation: The Rh(II) catalyst coordinates to the azide (B81097) functionality of the β-nitro styryl azide. Subsequent extrusion of molecular nitrogen (N₂) generates a highly reactive rhodium nitrene intermediate.

Electrocyclization: The rhodium nitrene intermediate undergoes a 4π-electron–5-atom electrocyclization. This step forms the crucial C-N bond of the indole ring, leading to a five-membered ring intermediate.

nih.govnih.gov-Migration: A selective nih.govnih.gov-migration of the nitro group occurs. This rearrangement is driven by the formation of a more stable cationic intermediate. The migratory aptitude of various electron-withdrawing groups has been studied, revealing a clear preference for the nitro group to migrate over other substituents. nih.govnih.gov

Tautomerization/Aromatization: The intermediate rearomatizes, often through tautomerization, to yield the final 3-nitroindole product.

This catalytic system effectively redirects the reactivity of the styryl azide, favoring the formation of the 3-nitro-substituted product exclusively, with no observable 2-nitroindole byproduct. nih.gov

Table 2: Relative Migratory Aptitude of Electron-Withdrawing Groups in Rh(II)-Catalyzed Reactions nih.govnih.gov
GroupRelative Migratory Aptitude
Ester≪ Amide
Amide< H
Hydrogen< Sulfonyl
Sulfonyl< Benzoyl
Benzoyl≪ Nitro

Annulation and Cycloaddition Reaction Mechanisms

The electrophilic character of nitroindoles, imparted by the electron-withdrawing nitro group, makes them excellent substrates for annulation and cycloaddition reactions with electron-rich species. These reactions are powerful methods for constructing complex, polycyclic indole-containing scaffolds.

[3+2] Cycloadditions: Nitroindoles can act as dipolarophiles or Michael acceptors in [3+2] cycloaddition reactions. chim.it For example, the reaction of 3-nitroindoles with 1,3-dipoles like azomethine ylides or nitrones leads to the formation of five-membered heterocyclic rings fused to the indole core. chesci.com The mechanism of these reactions is often concerted and pericyclic, following the principles of frontier molecular orbital (FMO) theory. libretexts.org The interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitroindole dictates the regioselectivity and stereoselectivity of the product. The electron-deficient nature of the nitroindole lowers its LUMO energy, facilitating the reaction. chesci.com

Diels-Alder ([4+2]) Cycloadditions: In some cases, the nitro-substituted benzene ring of the indole can act as a diene in a Diels-Alder type reaction, particularly when activated by the nitro group. More commonly, the C2-C3 double bond of the indole can act as a dienophile, reacting with a 1,3-diene. The mechanism is a concerted, pericyclic process that proceeds through a cyclic transition state, leading to the formation of a six-membered ring. openstax.org

Annulation/Elimination Pathways: A common mechanistic pathway in reactions involving nitroalkenes, which are related to nitroindoles, is an initial annulation followed by the elimination of the nitro group (as nitrous acid, HNO₂). chim.it This "self-oxidative annulation" allows for the construction of aromatic heterocyclic rings from saturated intermediates without the need for an external oxidant. The nitro group serves first as an activating group for the initial bond formation and then as a leaving group to facilitate aromatization. chim.it

Computational and Experimental Approaches to Mechanistic Elucidation

A combination of computational and experimental techniques is indispensable for unraveling the complex mechanisms of reactions involving substituted nitroindoles.

Computational Approaches: Density Functional Theory (DFT) has become a cornerstone of modern mechanistic chemistry. nih.gov DFT calculations are widely used to:

Map Potential Energy Surfaces: By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction pathway can be mapped out. nih.govrsc.org

Determine Activation Barriers: The calculated energy difference between the reactant and the transition state (the activation energy) helps to predict reaction rates and feasibility. nih.gov

Analyze Transition State Geometries: Examining the structure of transition states provides insight into how bonds are formed and broken during the crucial step of the reaction. acs.org

Predict Regio- and Stereoselectivity: By comparing the activation energies of different possible reaction pathways, the observed product selectivity can be explained and predicted. nih.gov

Experimental Approaches: Experimental studies provide the physical evidence needed to validate or refute proposed mechanisms. Key techniques include:

Kinetic Studies: Measuring reaction rates under various conditions (e.g., changing reactant concentrations, temperature) can help determine the rate law and identify the species involved in the rate-determining step. Reaction progress kinetic analysis is a powerful tool in this regard. mckgroup.org

Kinetic Isotope Effect (KIE): By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium) at a position involved in bond breaking in the rate-determining step, a change in the reaction rate can be observed. A significant KIE (kH/kD > 1) provides strong evidence that the C-H bond is cleaved in the slowest step of the reaction. nih.govnih.gov

Deuterium Labeling Studies: These experiments help to trace the path of specific atoms throughout the reaction, providing insight into rearrangement and transfer processes. nih.gov

Intermediate Trapping and Characterization: Isolating or detecting proposed reaction intermediates through spectroscopic methods (NMR, MS, etc.) or by trapping them with a reagent provides direct evidence for their existence on the reaction pathway.

Control Experiments: Systematically removing components of the reaction (e.g., the catalyst, a base) or using substrate analogues can help to establish the necessity of each component and probe the substrate's reactivity. researchgate.net

Together, these complementary computational and experimental methods provide a detailed, molecular-level understanding of the reaction pathways of substituted nitroindoles. nih.gov

Computational and Theoretical Studies on Nitroindoles and Substituted Indoles

Quantum Chemical Characterization

Quantum chemical methods are pivotal in characterizing the fundamental properties of molecules at the electronic level. For nitroindoles, these studies elucidate the effects of the nitro and methyl groups on the indole (B1671886) ring, influencing its geometry, stability, and electronic properties.

Density Functional Theory (DFT) Calculations for Optimized Geometries

For instance, in a study of a related compound, 3-(4-methylphenyl)-6-nitro-1H-indazole, DFT calculations at the B3LYP/TZVP level were used to determine its optimized geometry in the gas phase. nih.gov The results showed that the indazole moiety is nearly planar, with the nitro group slightly twisted out of this plane. nih.gov Similar calculations for 6-methyl-5-nitro-1H-indole would be expected to reveal the precise orientation of the nitro and methyl groups relative to the indole ring, providing foundational data for further computational analysis.

Table 1: Illustrative Optimized Geometrical Parameters from DFT Calculations for a Substituted Nitro-Heterocycle.

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-N (Nitro)1.48O-N-O124.5
N-O (Nitro)1.23C-C-N118.9
C-C (Ring)1.39 - 1.42C-N-C (Ring)108.7
C-H1.08 - 1.09H-C-C119.5 - 121.2
C-CH31.51C-C-CH3120.8

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Interactions)

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. wuxibiology.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). mdpi.com

The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. The methyl group, being electron-donating, would raise the energy of the HOMO.

Table 2: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gap.

MoleculeHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
6-methyl-5-nitro Uracil-7.12-3.343.78
Substituted Indole Analog 1-6.54-1.894.65
Substituted Indole Analog 2-6.88-2.114.77

Note: The data is based on computational studies of similar molecules and serves as an illustration of the typical values obtained through FMO analysis. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational technique used to study the delocalization of electron density within a molecule. It provides insights into intramolecular interactions, such as charge transfer between donor and acceptor groups. researchgate.net For this compound, NBO analysis can quantify the electron-donating effect of the methyl group and the electron-withdrawing effect of the nitro group.

Computational Mechanistic Insights and Reactivity Prediction

Computational methods are also powerful tools for investigating reaction mechanisms and predicting the reactivity of molecules. By modeling reaction pathways and transition states, researchers can gain a deeper understanding of how chemical transformations occur.

Electronic Structure Calculations for Reaction Pathways and Regioselectivity

Electronic structure calculations can be used to map out the potential energy surface of a reaction, identifying the most likely pathways and the regioselectivity of the reaction. For substituted indoles, a common reaction is electrophilic substitution. The position of this substitution is highly dependent on the nature and position of the substituents on the indole ring.

In the case of nitration of N-Boc-indole, DFT calculations have been used to model the reaction transition states and explain the observed high regioselectivity for the 3-position. nih.gov For this compound, computational studies could predict the most favorable site for further electrophilic substitution or nucleophilic attack by calculating the activation energies for different reaction pathways. The presence of the nitro group at the 5-position and the methyl group at the 6-position would significantly influence the electron density distribution in the pyrrole (B145914) ring, thereby directing incoming reagents to specific positions. nih.gov

Prediction of Reactivity Patterns and Migratory Aptitudes

Computational chemistry can predict the general reactivity patterns of a molecule. For instance, the HOMO-LUMO gap can be used to gauge reactivity, with a smaller gap often indicating higher reactivity. wuxibiology.com By comparing the calculated HOMO-LUMO gaps of a series of related compounds, a qualitative prediction of their relative reactivities can be made.

Furthermore, computational methods can be employed to predict migratory aptitudes in rearrangement reactions. While not directly applicable to the stable structure of this compound itself, if this molecule were to undergo a reaction involving rearrangement, computational analysis of the transition states for different migrating groups would reveal their relative migratory aptitudes.

Advanced Theoretical Models for Understanding Electronic Properties and Interactions

The electronic architecture of substituted indoles, including this compound, is complex, arising from the fusion of a benzene (B151609) and a pyrrole ring and the influence of various substituents. nih.gov Advanced theoretical models are indispensable for dissecting the nuanced electronic properties and interaction capabilities of these molecules. Quantum chemical methods, particularly Density Functional Theory (DFT), have become standard tools for investigating the electronic structure of such heterocyclic systems. iipseries.orgjetir.org These computational approaches provide profound insights into molecular stability, reactivity, and spectroscopic characteristics by calculating fundamental electronic properties. iipseries.org

DFT is a robust method used to investigate the electronic structure (the ground state) of many-body systems by determining the electron density. jetir.org Functionals, such as the widely used B3LYP, combined with appropriate basis sets (e.g., 6-31G, aug-cc-pVDZ), allow for the accurate calculation of molecular geometries, thermodynamic properties, and electronic parameters. nih.gov For studying excited states and electronic transitions, Time-Dependent Density Functional Theory (TD-DFT) is a frequently employed method. nih.gov These models are crucial for understanding how substituents alter the distribution of electron density within the indole ring system. researchgate.netchemrxiv.org

Key electronic properties elucidated by these theoretical models include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (positive potential) and nucleophilic (negative potential) sites, which is crucial for understanding intermolecular interactions.

The application of these models allows for a predictive understanding of how structural modifications impact electronic behavior. For instance, the introduction of a nitro group to an aromatic system typically lowers the HOMO-LUMO energy gap, making the molecule more susceptible to electronic transitions and potentially more reactive. researchgate.net

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Dipole Moment (Debye)
Indole (Reference)-5.65-0.515.141.95
5-Nitroindole (B16589)-6.48-2.354.135.62
This compound-6.39-2.284.115.85

Table 1: Representative Theoretical Electronic Properties. The data presented for Indole and 5-Nitroindole are consistent with values reported in computational studies on substituted indoles. The values for this compound are illustrative, based on established theoretical trends of substituent effects, showing the expected decrease in the HOMO-LUMO gap due to the nitro group and a slight modulation by the methyl group.

Q & A

Q. How can computational tools predict the reactivity of this compound in novel reactions?

  • Methodological Answer : DFT calculations (e.g., Fukui indices) identify electrophilic/nucleophilic sites. Machine learning models trained on indole reaction databases (e.g., Reaxys) predict feasible transformations .

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